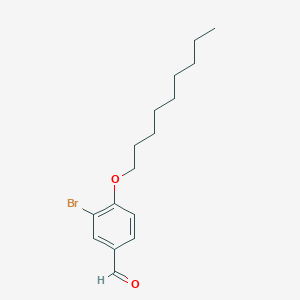![molecular formula C16H22N2O2 B3010140 N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide CAS No. 2197633-51-3](/img/structure/B3010140.png)
N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide, also known as ML-18, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including cancer research and drug development. In
Mecanismo De Acción
The mechanism of action of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide is not fully understood. However, it has been suggested that N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide may inhibit the activity of certain enzymes and receptors, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit the activity of certain enzymes and receptors. N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide is its potential use in cancer research and drug development. Its high affinity for certain receptors makes it a promising candidate for the development of new drugs. However, one limitation of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide.
Direcciones Futuras
There are many future directions for research on N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide. One direction is to further explore its potential use in cancer research and drug development. Another direction is to investigate its potential use in the treatment of other diseases, such as inflammation and pain. Additionally, further research is needed to determine the optimal dosage and potential side effects of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide.
In conclusion, N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide is a chemical compound that has shown promise in various scientific research applications, including cancer research and drug development. Its synthesis method has been reported in the literature and has been successfully replicated by various researchers. N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation. While there are limitations to its use, such as potential toxicity, further research on N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has the potential to lead to new discoveries and advancements in the field of scientific research.
Métodos De Síntesis
The synthesis of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide involves the reaction of 2-amino-2-methyl-1-propanol with 3-methylbenzaldehyde, followed by the reaction of the resulting product with acryloyl chloride. The final product is obtained through the reaction of the intermediate with propionyl chloride. This synthesis method has been reported in the literature and has been successfully replicated by various researchers.
Aplicaciones Científicas De Investigación
N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has also been studied for its potential use in drug development. It has been shown to have a high affinity for certain receptors, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
N-[2-(3-methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-5-14(19)17-10-9-15(20)18-16(3,4)13-8-6-7-12(2)11-13/h5-8,11H,1,9-10H2,2-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCLRDNNERPKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B3010060.png)
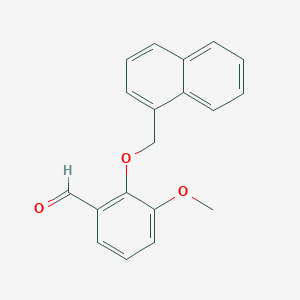
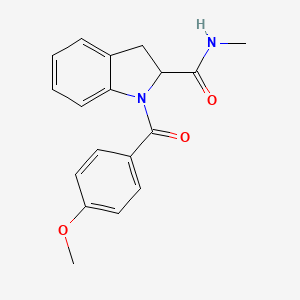
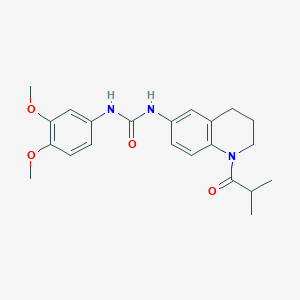
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3010065.png)
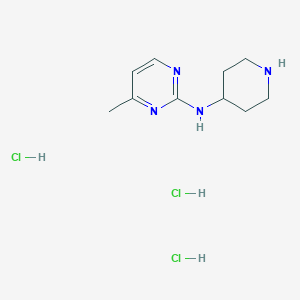
![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate](/img/structure/B3010068.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B3010070.png)
![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,4-dimethylanilino)-4-oxobutanoic acid](/img/structure/B3010071.png)

![5-[(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B3010073.png)

![3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3010078.png)
